2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
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Overview
Description
2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core substituted with dimethyl groups at the 2’ and 3’ positions and a thiomethyl group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2’,3’-dimethylacetophenone with 4-thiomethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Another approach involves the use of a Grignard reagent. In this method, 2’,3’-dimethylphenylmagnesium bromide is reacted with 4-thiomethylbenzaldehyde, followed by oxidation of the resulting alcohol to yield the desired ketone.
Industrial Production Methods
Industrial production of 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy and safety in preclinical and clinical studies.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structural features make it valuable in the design of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone can be compared with other similar compounds, such as:
2’,3’-Dimethyl-3-(4-methylphenyl)propiophenone: Lacks the thiomethyl group, which may result in different chemical reactivity and biological activity.
2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone: Contains a methoxy group instead of a thiomethyl group, leading to variations in electronic properties and reactivity.
2’,3’-Dimethyl-3-(4-chlorophenyl)propiophenone:
The uniqueness of 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone lies in the presence of the thiomethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-5-4-6-17(14(13)2)18(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAQKJBYJLQCGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644378 |
Source
|
Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-21-0 |
Source
|
Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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